molecular formula C8H9NO2 B570477 Acetaminophen-13C2, 15N1 CAS No. 360769-21-7

Acetaminophen-13C2, 15N1

Cat. No.: B570477
CAS No.: 360769-21-7
M. Wt: 154.143
InChI Key: RZVAJINKPMORJF-ZDDXGAPTSA-N
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Description

Acetaminophen-13C2, 15N1 is a stable isotope-labeled variant of acetaminophen, commonly known as paracetamol. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications. The molecular formula of this compound is C6H9NO2, and it has a molecular weight of 154.14 g/mol .

Scientific Research Applications

Acetaminophen-13C2, 15N1 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Safety and Hazards

Acetaminophen-13C2, 15N1 is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Acetaminophen-13C2, 15N1, also known as Paracetamol-13C2, 15N1, is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins , which are lipid compounds that mediate a variety of physiological functions, including pain, fever, and inflammation .

Mode of Action

The primary mode of action of this compound involves the inhibition of COX-2, thereby reducing the production of prostaglandins . This results in the alleviation of pain and reduction of fever . .

Biochemical Pathways

This compound is metabolized primarily in the liver, and to a lesser extent in the kidney and intestine . After administration, it is mostly converted into pharmacologically inactive glucuronide and sulfate conjugates . A minor fraction is oxidized to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) , which is highly reactive and primarily responsible for acetaminophen-induced hepatotoxicity . Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine .

Pharmacokinetics

This compound is widely used for its analgesic and antipyretic properties in many over-the-counter formulations in both adults and children . The maximum recommended therapeutic dose of this compound is 4 g/day in adults and 50-75 mg/kg/day in children . Consumption of a single dose greater than 7 g in an adult and 150 mg/kg in a child is considered potentially toxic to the liver and kidneys due to the highly active metabolite NAPQI .

Result of Action

The primary result of this compound action is the relief of pain and reduction of fever . This is achieved through the inhibition of COX-2 and the subsequent reduction in prostaglandin production . At high doses, this compound can lead to liver damage due to the accumulation of the toxic metabolite napqi .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. For example, the antituberculosis drug isoniazid induces CYP2E1, which is crucial for acetaminophen metabolism through the oxidation pathway. Co-administration of isoniazid with acetaminophen was reported to increase acetaminophen oxidation, promote GSH depletion and NAPQI formation, and ultimately lead to increased hepatotoxicity .

Biochemical Analysis

Biochemical Properties

Acetaminophen-13C2, 15N1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation .

Cellular Effects

This compound influences cell function by inhibiting the creation of prostaglandins, which are compounds that contribute to inflammation and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaminophen-13C2, 15N1 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the acetaminophen molecule. One common method is the two-step synthesis starting from p-aminophenol. The first step involves the acetylation of p-aminophenol with acetic anhydride to form N-acetyl-p-aminophenol (acetaminophen). The reaction conditions include the use of a solvent such as ethyl acetate and a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Acetaminophen-13C2, 15N1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen: The parent compound, widely used as an analgesic and antipyretic.

    Paracetamol-13C2, 15N: Another isotopically labeled variant with similar applications.

    N-acetyl-p-aminophenol: A precursor in the synthesis of acetaminophen

Uniqueness

Acetaminophen-13C2, 15N1 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides enhanced sensitivity and specificity in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, making it invaluable in scientific studies .

Properties

IUPAC Name

N-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1+1,6+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVAJINKPMORJF-ZDDXGAPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[15NH]C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

An intimate mixture of hydroquinone (5.5 g), acetamide (3.5 g) and phosphotungstic acid (0.3 g) was placed in a well stoppered stainless steel tube from which air has been displaced with nitrogen. The tube was kept in a temperature controlled oven at 280°-300° C. for 1.5 hrs. The tube was then removed from the oven, cooled, opened, contents extracted with ethyl acetate, crystallized and products analyzed by gas chromatography. Pure standard substances were used for calibration. The products were also analyzed and identified by GC-mass spectroscopy techniques. The conversion of hydroquinone was 95% by wt. and selectivity to N-acetyl para aminophenol was 86%. Pure N-acetyl para aminophenol could be isolated from the products by column chromatography using alumina.
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Synthesis routes and methods II

Procedure details

This example shows the stepwise reduction of p-nitrophenol and acetylation of p-aminophenol to produce the N-acetyl-p-aminophenol according to this invention: 90 grams of p-nitrophenol was added to 243 ml of water containing 1.25 grams charcoal and 0.31 grams catalyst (50% catalyst 50% water) of 5% palladium-on-charcoal. The system was heated to 95°-98° C. and hydrogen pressure of 70 psig. After 1 hour hydrogenation, the batch was cooled to 48° C. (pH 5.8) and 35 grams acetic anhydride was added. The reduction was continued at 95°-98° C. and 70 psig until hydrogen uptake ceased. The batch was cooled to 40° C. (pH 5.0) and 35 grams of acetic anhydride was added with heating to 95° C. The batch was filtered to recover catalyst. The N-acetyl-p-aminophenol was crystallized to yield a white crystalline product. Quality of the APAP was good giving only a slight pink caustic test and the product yield was 81.2 %.
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Synthesis routes and methods III

Procedure details

The following analysis compares a typical APAP product produced by the stepwise/boric acid process of this invention with high purity standards. For this example 30 lbs. of p-nitrophenol was hydrogenated at 63°-67° C. by stepwise acetylation using 10 mole percent boric acid and adding 50% acetic anhydride after completing 60% of the hydrogenation. Product yield was about 85%.
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Synthesis routes and methods IV

Procedure details

A process as set forth in claim 22 wherein acetic anhydride is reacted with the p-aminophenol contained in said purified raffinate to produce N-acetyl-p-aminophenol, and N-acetyl-p-aminophenol is recovered from the acetylation reaction mixture.
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Synthesis routes and methods V

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